Trovafloxacin - 147059-72-1

Trovafloxacin

Catalog Number: EVT-318544
CAS Number: 147059-72-1
Molecular Formula: C20H15F3N4O3
Molecular Weight: 416.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trovafloxacin (CP-99,219) is a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class. [, , ] It is a derivative of naphthyridone, specifically 7-(3-azabicyclo[3.1.0]hexyl)-naphthyridone. [] Trovafloxacin exhibits potent antibacterial activity against a wide range of gram-positive, gram-negative, and anaerobic bacteria, including strains resistant to other antibiotics. [, , , , , , , ] This expanded spectrum of activity, coupled with its favorable pharmacokinetic properties like a long half-life enabling once-daily dosing, makes Trovafloxacin a subject of significant interest in scientific research focusing on novel antibacterial therapies. [, , , ]

Synthesis Analysis

The synthesis of Trovafloxacin involves a multi-step process. While specific details of the synthesis pathway are not provided in the given papers, they do highlight that Trovafloxacin is synthesized as its prodrug, alatrofloxacin (CP-116,517), which is the L-Ala-L-Ala ester of Trovafloxacin. [, , ] Alatrofloxacin is rapidly converted to Trovafloxacin in the body. [, ]

Molecular Structure Analysis

The primary metabolic pathway of Trovafloxacin involves Phase II conjugation reactions, mainly glucuronidation. [] It forms a major metabolite, Trovafloxacin glucuronide (M1), and a minor metabolite, N-acetyltrovafloxacin glucuronide (M2). [] Another minor metabolite, N-acetyltrovafloxacin (M3), is formed via acetylation and is predominantly found in feces. [] Additionally, a sulfate conjugate of Trovafloxacin (M4) has been identified as a fecal metabolite. [] Studies in dogs have revealed two novel biliary metabolites: a pyrroline analog (M7) and a tentative hydroxycarboxylic acid analog (M6). [] These metabolites highlight the diverse chemical transformations Trovafloxacin undergoes in vivo.

Mechanism of Action

Trovafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. [, , , , ] Trovafloxacin displays a high affinity for topoisomerase IV, making it particularly potent against gram-positive bacteria where this enzyme is the primary target. [] This selective targeting of topoisomerase IV distinguishes Trovafloxacin from earlier fluoroquinolones, which primarily target DNA gyrase, and contributes to its enhanced activity against gram-positive organisms. []

Physical and Chemical Properties Analysis

Trovafloxacin exhibits good oral bioavailability, approximately 88% under fasting conditions. [] Its elimination half-life is approximately 10 hours, permitting once-daily dosing. [] Less than 10% of the drug is eliminated unchanged in urine, indicating extensive metabolism. []

Applications
  • In vitro Susceptibility Testing: Numerous studies have evaluated the in vitro activity of Trovafloxacin against a wide range of bacterial isolates, including those resistant to other antibiotics. These studies demonstrate its superior potency compared to earlier fluoroquinolones, particularly against gram-positive bacteria like Streptococcus pneumoniae, methicillin-susceptible Staphylococcus aureus, and enterococci. [, , , , , , , , ]
  • Pharmacodynamic Studies: Research has focused on understanding the pharmacodynamic properties of Trovafloxacin, including its bactericidal activity, post-antibiotic effect (PAE), and post-antibiotic sub-MIC effect (PA SME). These studies show that Trovafloxacin exhibits concentration-dependent killing, induces PAE against various bacteria, and exhibits synergistic activity with other antibiotics against specific organisms. [, , , , , , , ]
  • Animal Models of Infection: Researchers have investigated the efficacy of Trovafloxacin in various animal models of bacterial infection, including pneumonia, meningitis, endocarditis, and intra-abdominal abscesses. These studies demonstrate the therapeutic potential of Trovafloxacin against infections caused by both susceptible and resistant bacteria. [, , , , , , , , , ]
  • Mechanism of Resistance: Research has explored the mechanisms underlying bacterial resistance to Trovafloxacin. Studies have shown that mutations in bacterial genes encoding topoisomerase IV and DNA gyrase, along with efflux mechanisms, can contribute to resistance. [, , ]
Future Directions
  • Understanding Hepatotoxicity: Further investigation is needed to elucidate the mechanisms underlying Trovafloxacin-induced hepatotoxicity, particularly the role of its reactive metabolites in activating inflammasomes and inducing liver injury. [, ] This research can pave the way for developing safer fluoroquinolones with a lower risk of hepatotoxicity.

Alatrofloxacin (CP-116,517)

Relevance: Alatrofloxacin is directly related to trovafloxacin as it is the prodrug form. It is designed to improve the water solubility of trovafloxacin for intravenous administration and is rapidly metabolized into the active trovafloxacin in vivo [, ].

Ofloxacin

Relevance: Similar to ciprofloxacin, ofloxacin shares structural similarities with trovafloxacin but demonstrates inferior activity against Gram-positive bacteria [, , ]. Trovafloxacin also shows a more favorable pharmacokinetic profile with a longer half-life, allowing for once-daily dosing compared to ofloxacin's twice-daily regimen [].

N-Acetyltrovafloxacin

Relevance: N-acetyltrovafloxacin is a major metabolite of trovafloxacin found in feces, particularly in dogs []. This metabolite highlights the role of gut microflora in trovafloxacin metabolism.

Trovafloxacin Glucuronide

Relevance: Trovafloxacin glucuronide is a major metabolite of trovafloxacin found in urine, indicating the importance of glucuronidation in the drug's clearance pathway [].

N-Acetyltrovafloxacin Glucuronide

Relevance: N-acetyltrovafloxacin glucuronide is another key metabolite of trovafloxacin, further highlighting the significance of these metabolic pathways in the drug's clearance [].

Sulfate Conjugate of Trovafloxacin

Relevance: This conjugate is identified as a major metabolite in feces, particularly in dogs, further emphasizing the role of phase II metabolism in trovafloxacin elimination [].

Pyrroline Analog of Trovafloxacin (M7)

Relevance: This metabolite underscores the species-specific metabolism of trovafloxacin. The pyrroline analog results from a unique metabolic transformation observed in dogs but not necessarily in humans [].

Hydroxycarboxylic Acid Analog of Trovafloxacin (M6)

Relevance: Similar to the pyrroline analog, the presence of this metabolite in dog bile, but not in other species, suggests species-specific metabolism of trovafloxacin [].

Properties

CAS Number

147059-72-1

Product Name

Trovafloxacin

IUPAC Name

7-[(1S,5R)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C20H15F3N4O3

Molecular Weight

416.4 g/mol

InChI

InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16?

InChI Key

WVPSKSLAZQPAKQ-SOSAQKQKSA-N

SMILES

C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)[O-])F

Solubility

7.04e-02 g/L

Synonyms

CP 99,219
CP 99219
CP-99,219
CP-99219
trovafloxacin

Canonical SMILES

C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Isomeric SMILES

C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.